molecular formula C21H23N3O3S2 B2637574 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950421-14-4

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2637574
CAS No.: 950421-14-4
M. Wt: 429.55
InChI Key: ZQPOATBXZRTNLQ-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at positions 2, 4, and 4.
  • A 4-methylbenzenesulfonyl group at position 4, contributing electron-withdrawing properties.
  • A phenyl ring at position 2, enhancing aromatic interactions.
  • A sulfanyl-acetamide moiety at position 5, with an N-(propan-2-yl) group influencing solubility and pharmacokinetics.

Imidazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(24-19(23-20)16-7-5-4-6-8-16)29(26,27)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPOATBXZRTNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound: 2-{[4-(4-Methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide C21H22N3O3S2 440.54 4-Methylbenzenesulfonyl, N-(propan-2-yl) Hypothetical kinase inhibition potential
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide C21H20N3O3S2 438.53 Benzenesulfonyl, cyclopropyl Enhanced metabolic stability
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide C19H21N3O3S 371.45 Methylsulfonyl, ethyl Reported anticancer activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C20H20FN5O2S·2H2O 451.48 (anhydrous) Methylsulfinyl, fluorophenyl Structural characterization via XRD
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide C13H17N5OS 291.37 Tetrazole, isopropyl phenyl Unknown biological activity

Research Findings and Implications

  • Synthetic Routes : The preparation of similar compounds (e.g., ) often involves condensation reactions in acetic acid or dioxane, suggesting feasible scalability for the target compound .
  • Computational Studies : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti formula, could predict electronic properties and reactivity .
  • Structural Analysis : Crystallographic studies (e.g., ) highlight the importance of substituent positioning on molecular packing and stability .

Biological Activity

The compound 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O4S2C_{23}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 467.6 g/mol. The structure includes an imidazole ring, sulfonyl group, and an acetamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H25N3O4S2C_{23}H_{25}N_{3}O_{4}S_{2}
Molecular Weight467.6 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions, while the sulfonyl group can form hydrogen bonds, enhancing binding affinity to target sites.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : It has shown potential against various bacterial strains.
  • Anticancer Properties : The compound's structure suggests it may interfere with cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study : Jain et al. evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating that certain imidazole derivatives had potent effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli16

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of imidazole derivatives on various cancer cell lines. For example, compounds similar to the one have been tested against melanoma and prostate cancer cell lines.

Research Findings : In a study involving human metastatic melanoma cell lines (A375 and WM-164), the compound exhibited IC50 values indicating significant cytotoxicity:

Compound IDIC50 (nM)
Tested Compound24 ± 2
Control (Paclitaxel)4 ± 1

Summary of Findings

The compound shows promise as a multi-functional agent with both antimicrobial and anticancer properties. Its mechanism involves enzyme inhibition and interaction with cellular targets, leading to growth inhibition in various pathogens and cancer cells.

Q & A

Basic: How can reaction conditions be optimized for synthesizing the compound with high purity and yield?

Answer:
The synthesis requires precise control of temperature (typically 50–80°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or THF) to favor imidazole ring cyclization and sulfanyl-acetamide coupling. Monitoring reaction progress via HPLC ensures intermediate formation and minimizes side products. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%) .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/imine groups.
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 483.12).
  • Infrared Spectroscopy (IR): Detects sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets like kinase enzymes?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding affinities to ATP-binding pockets, focusing on hydrogen bonding with the imidazole ring and hydrophobic interactions with the 4-methylbenzenesulfonyl group.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) using immobilized target proteins .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-MS.
  • Thermogravimetric Analysis (TGA): Determine thermal stability up to 300°C in inert atmospheres .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Computational SAR: Replace the 4-methylbenzenesulfonyl group with electron-withdrawing substituents (e.g., -CF3) to enhance target affinity.
  • In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC50 values .

Advanced: How can contradictory bioactivity data from studies with similar imidazole derivatives be resolved?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line viability assays vs. enzymatic inhibition) to identify context-dependent activity.
  • Dose-Response Curves: Re-evaluate EC50 values under standardized protocols to minimize variability from solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Salt Formation: Convert the free base to a hydrochloride salt via reaction with HCl in ethanol .

Advanced: Which in vivo models are suitable for evaluating the compound’s efficacy against inflammatory pathways?

Answer:

  • Murine LPS-Induced Inflammation Model: Administer the compound (10–50 mg/kg, IP) and measure serum TNF-α levels via ELISA.
  • Histopathological Analysis: Assess tissue samples (e.g., liver, lung) for neutrophil infiltration .

Advanced: How can trace impurities (<0.1%) be identified and quantified during scale-up synthesis?

Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water to separate impurities.
  • NMR Spike-In Experiments: Add authentic impurity standards to confirm structural assignments .

Advanced: What methodologies evaluate the compound’s environmental impact and degradation pathways?

Answer:

  • OECD 301B Test: Measure biodegradability in activated sludge over 28 days.
  • Photolysis Studies: Expose the compound to UV light (254 nm) and identify degradation byproducts via GC-MS .

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